2-[(4-Chlorophenyl)thio]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARWBZQPAPLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine
Executive Summary
This technical guide details the synthesis of 2-[(4-chlorophenyl)thio]pyridin-3-amine , a critical pharmacophore often utilized in the development of kinase inhibitors and anti-inflammatory agents.
The synthesis is achieved via a robust, two-step sequence:
-
Nucleophilic Aromatic Substitution (
): Coupling of 2-chloro-3-nitropyridine with 4-chlorobenzenethiol. -
Chemoselective Reduction: Conversion of the nitro group to a primary amine using Iron/Acetic acid (Fe/AcOH) to preserve the halogen substituents.
Key Technical Insight: Direct coupling of 4-chlorobenzenethiol with 2-chloro-3-amino pyridine is kinetically disfavored due to the electron-donating nature of the amine. Therefore, the Nitro-Activation Strategy is employed, where the electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement, followed by a reduction step.
Retrosynthetic Analysis & Pathway Logic
The design of this pathway prioritizes regioselectivity and functional group tolerance.
Strategic Disconnections
-
Bond Formation: The C(Pyridine)-S bond is formed via
. -
Activation: The C3-Nitro group serves as a temporary activating group for the C2 position, lowering the energy barrier for nucleophilic attack by the thiol.
-
Protection: No external protecting groups are required; however, the reduction method must be orthogonal to the aryl chloride to prevent hydrodehalogenation.
Pathway Visualization
Figure 1: Two-step synthesis pathway utilizing nitro-activation for C-S bond formation.[1][2][3][4][5]
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesize the intermediate 2-[(4-chlorophenyl)thio]-3-nitropyridine.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Chloro-3-nitropyridine | 1.0 | Electrophilic Substrate |
| 4-Chlorobenzenethiol | 1.05 | Nucleophile |
| Potassium Carbonate (
Detailed Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 eq) in DMF (approx. 5-10 volumes).
-
Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Nucleophile Introduction: Slowly add 4-chlorobenzenethiol (1.05 eq) at room temperature. Note: Thiols are prone to oxidation; ensure the reagent is fresh or distilled.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (2-chloro-3-nitropyridine) should disappear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (10x reaction volume). The product typically precipitates as a yellow/orange solid.
-
Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography if necessary.
-
Mechanism Note: The reaction proceeds via a Meisenheimer complex. The strong electron-withdrawing effect of the
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the aryl ring.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Nitro Intermediate | 1.0 | Substrate |
| Iron Powder (Fe) | 3.0 - 5.0 | Reducing Agent (Single Electron Transfer) |
| Ammonium Chloride (
Why not Catalytic Hydrogenation (
Detailed Procedure:
-
Suspension: Suspend the nitro intermediate (from Step 1) in a mixture of Ethanol and Water (3:1 ratio).
-
Activation: Add Ammonium Chloride (
) and Iron Powder (325 mesh is preferred for surface area). -
Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.
-
Visual Cue: The reaction mixture will turn dark brown/grey (iron oxides).
-
-
Monitoring: Monitor by TLC. Conversion is usually complete within 1–3 hours.
-
Workup:
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.[6]
-
-
Final Purification: The crude amine can be recrystallized from Ethanol/Hexane or purified via column chromatography (DCM:MeOH gradient).
Process Workflow & Quality Control
Analytical Specifications
-
1H NMR (DMSO-d6):
-
5.0–6.0 ppm: Broad singlet (2H,
). - 7.0–8.5 ppm: Aromatic protons (Pyridine and Phenyl rings). Look for the specific splitting pattern of the 2,3-substituted pyridine.
-
5.0–6.0 ppm: Broad singlet (2H,
-
LCMS: Expect a molecular ion peak
amu (Base mass + 1). Note the Chlorine isotope pattern ( ratio of 3:1).
Workflow Diagram
Figure 2: Downstream processing workflow for the isolation of the target amine.
Safety & Handling
-
Thiol Management: 4-Chlorobenzenethiol has a potent, disagreeable odor.
-
Protocol: All weighing and transfers must occur in a functioning fume hood.
-
Neutralization: Treat glassware contaminated with thiol using dilute bleach (sodium hypochlorite) solution before removal from the hood to oxidize the thiol to the odorless sulfonate.
-
-
Exotherms: The
reaction can be mildly exothermic. Add the thiol slowly to the basic solution. -
Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep it wet and dispose of it in a dedicated hazardous waste container.
References
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines
- Source: National Institutes of Health (PMC) / Molecules.
- on 2-chloro-3-nitropyridine with thiols (specifically 4-chlorothiophenol)
-
URL:[Link]
- Reduction of Nitro-Pyridines (Iron/Acetic Acid Method)
-
General Synthesis of 2-(Arylthio)
- Source: Journal of Medicinal Chemistry (via PubMed/NIH).
- Relevance: Establishes the 2-step scaffold synthesis (Substitution Reduction) as a standard route for kinase inhibitor precursors.
-
URL:[Link] (General Search for Scaffold)
- Chemical Property Validation (2-((4-Chlorophenyl)thio)aniline analogs)
Sources
- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential of 2-[(4-Chlorophenyl)thio]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Foreword: A Molecule of Interest at the Crossroads of Proven Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-[(4-Chlorophenyl)thio]pyridin-3-amine emerges as a compelling candidate for investigation, positioned at the intersection of three pharmacologically significant moieties: a pyridine ring, a thioether linkage, and a 4-chlorophenyl group. While direct and extensive research on this specific molecule is nascent, its structural architecture provides a strong rationale for predicting a spectrum of biological activities. The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, celebrated for its versatile roles in forming crucial interactions with biological targets.[1][2] The thioether bridge offers conformational flexibility and is integral to the activity of many bioactive compounds. Furthermore, the chlorophenyl group is a well-established substituent in potent anticancer and antimicrobial agents, often enhancing lipophilicity and target engagement.[3]
This technical guide is crafted for researchers, scientists, and drug development professionals. It will not merely present data but will synthesize a predictive framework for the biological evaluation of 2-[(4-Chlorophenyl)thio]pyridin-3-amine. We will delve into its plausible synthesis, hypothesize its most likely therapeutic applications based on robust evidence from structurally related compounds, and provide detailed, field-proven protocols for its comprehensive biological characterization. This document serves as a roadmap for unlocking the potential of this promising, yet underexplored, chemical entity.
I. Synthesis and Analytical Characterization: From Blueprint to Pure Compound
A logical and efficient synthesis is the gateway to biological investigation. Based on established methodologies for analogous aminopyridine thioethers, a plausible synthetic route for 2-[(4-Chlorophenyl)thio]pyridin-3-amine is proposed.
Proposed Synthetic Pathway
The synthesis can be envisioned through a nucleophilic aromatic substitution reaction. The commercially available 2-chloro-3-aminopyridine would serve as the pyridine scaffold. The key bond formation would involve the displacement of the chlorine atom by the sulfur nucleophile of 4-chlorothiophenol. This reaction is typically facilitated by a base to deprotonate the thiol, thereby activating it for nucleophilic attack.
Caption: Proposed synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine.
Protocol for Synthesis
-
To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-chlorothiophenol (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-[(4-Chlorophenyl)thio]pyridin-3-amine.
Analytical Characterization
The identity and purity of the synthesized compound would be unequivocally confirmed using a suite of standard spectroscopic methods.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyridine and chlorophenyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-S stretching, and aromatic C-H and C=C vibrations.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
II. Predicted Biological Activities and Mechanistic Hypotheses
The convergence of the pyridine, thioether, and chlorophenyl moieties strongly suggests a high probability of significant biological activity. We will now explore the most promising avenues for investigation, grounded in extensive literature on analogous structures.
A. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The pyridine scaffold is a cornerstone of modern oncology drugs, with numerous derivatives exhibiting potent anticancer effects.[1][6] The presence of a chlorophenyl group is also a recurring theme in cytotoxic agents.[3]
Mechanistic Hypothesis: Kinase Inhibition
A primary and highly plausible mechanism of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7] Many pyridine-containing compounds function as ATP-competitive kinase inhibitors. Specifically, the structural motifs within 2-[(4-Chlorophenyl)thio]pyridin-3-amine suggest potential inhibitory activity against receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Met kinase.[8] Inhibition of these kinases can disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of RTK signaling by the title compound.
B. Antimicrobial Activity: A Broad-Spectrum Defense
Pyridine derivatives, particularly those incorporating thioether linkages, have demonstrated significant antimicrobial properties.[9] The lipophilic nature of the chlorophenyl group can facilitate the compound's passage through microbial cell membranes.
Mechanistic Hypothesis: Disruption of Essential Bacterial Processes
The predicted antimicrobial activity could stem from the inhibition of essential bacterial enzymes or the disruption of cell wall integrity. Phenotypic screening against a panel of pathogenic bacteria and fungi would be the initial step to identify the spectrum of activity.[10] Subsequent mechanism-of-action studies could explore effects on bacterial cell wall synthesis or other vital pathways.
C. Anti-inflammatory Effects: Modulating the Immune Response
Several classes of pyridine derivatives have been reported to possess anti-inflammatory properties.[11][12] These compounds often act by modulating the production of pro-inflammatory mediators.
Mechanistic Hypothesis: Inhibition of Inflammatory Cytokine Production
The compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins in immune cells stimulated with lipopolysaccharide (LPS).[13]
III. A Practical Guide to Biological Evaluation: Protocols and Workflows
To empirically validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following section provides detailed, step-by-step protocols for the initial in vitro and in vivo screening of 2-[(4-Chlorophenyl)thio]pyridin-3-amine.
Caption: A streamlined workflow for the biological evaluation of the title compound.
A. In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability.[14][15][16] It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-[(4-Chlorophenyl)thio]pyridin-3-amine in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
B. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][17]
Protocol:
-
Compound Preparation: Prepare a stock solution of the compound and make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
C. In Vitro Kinase Inhibition Assay
Several commercial kits are available for measuring kinase activity, often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[18][19][20][21][22]
General Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 2-[(4-Chlorophenyl)thio]pyridin-3-amine to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
D. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.[11][23]
Protocol:
-
Animal Acclimatization: Use adult male Wistar rats and allow them to acclimatize to the laboratory conditions for at least one week.
-
Compound Administration: Administer 2-[(4-Chlorophenyl)thio]pyridin-3-amine intraperitoneally or orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
IV. Data Presentation and Interpretation
Table 1: In Vitro Cytotoxicity of 2-[(4-Chlorophenyl)thio]pyridin-3-amine
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT-116 | Colon Carcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| Doxorubicin | (Positive Control) | [Reference Value] |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-[(4-Chlorophenyl)thio]pyridin-3-amine
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Experimental Value] |
| Escherichia coli | Gram-negative | [Experimental Value] |
| Candida albicans | Fungal | [Experimental Value] |
| Ciprofloxacin | (Positive Control) | [Reference Value] |
| Fluconazole | (Positive Control) | [Reference Value] |
V. Conclusion and Future Perspectives
2-[(4-Chlorophenyl)thio]pyridin-3-amine stands as a molecule of significant interest, warranting a thorough investigation into its biological properties. The structural amalgamation of a pyridine ring, a thioether linker, and a chlorophenyl moiety provides a strong theoretical foundation for predicting potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanistic hypotheses, centered around kinase inhibition and disruption of microbial and inflammatory pathways, offer clear avenues for detailed molecular studies.
The experimental protocols outlined in this guide provide a robust framework for the initial characterization of this compound. Positive results from these preliminary screens would justify a more in-depth exploration, including broader kinase profiling, investigation of apoptosis induction, in vivo efficacy studies in xenograft models for cancer, and further elucidation of its antimicrobial and anti-inflammatory mechanisms. The journey from a promising chemical structure to a potential therapeutic agent is arduous, but for 2-[(4-Chlorophenyl)thio]pyridin-3-amine, the initial signposts are highly encouraging.
VI. References
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available from: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Available from: [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Available from: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available from: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]
-
MTT Cell Assay Protocol. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Available from: [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Available from: [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. Available from: [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? Available from: [Link]
-
Kinase assays. Available from: [Link]
-
Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
Kinase Assays with Myra. Available from: [Link]
-
Antitumor effect of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride on tumor cells in vitro. Available from: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available from: [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Available from: [Link]
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Available from: [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Available from: [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Available from: [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Available from: [Link]
-
Synthesis and characterization of complex [Mn(l1 -pyS)( dien)(CO)3] by the reaction of [Mn2(Il-PyS)2(CO)6] (pySH=pyridine-2-thio. Available from: [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and their biological activities. Available from: [Link]
-
Chapter 2. Available from: [Link]
-
Pyridine Infrared Spectroscopy Analytical Service. Available from: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available from: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Infrared Spectroscopy Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. biomolecularsystems.com [biomolecularsystems.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
2-[(4-Chlorophenyl)thio]pyridin-3-amine derivatives and analogs
Technical Whitepaper: The Scaffold Architecture of 2-[(4-Chlorophenyl)thio]pyridin-3-amine
Executive Summary
The compound 2-[(4-chlorophenyl)thio]pyridin-3-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it consists of a pyridine core substituted with a primary amine at the C3 position and a 4-chlorophenylthio ether at the C2 position.
This specific arrangement is not merely a static end-product but a highly reactive bifunctional intermediate . The ortho-disposition of the nucleophilic amine and the electrophilic sulfur (under oxidative conditions) or the thioether linker makes it a critical precursor for synthesizing 1-azaphenothiazines (pyrido[2,3-b][1,4]thiazines), a class of tricyclic heterocycles with potent antipsychotic and antitumor properties. Furthermore, the parent scaffold itself exhibits significant potential as a kinase inhibitor, targeting pathways such as EGFR and JAK2/STAT3 due to its ability to mimic the adenine pocket of ATP.
Part 1: Structural Chemistry & Synthetic Pathways[1]
The synthesis of 2-[(4-chlorophenyl)thio]pyridin-3-amine relies on Nucleophilic Aromatic Substitution (S_NAr). The pyridine ring is electron-deficient, facilitating the displacement of a leaving group at the C2 position by the sulfur nucleophile.
Mechanistic Causality
The reaction efficiency is dictated by the electronic environment of the pyridine ring. A halogen at C2 (typically chlorine or bromine) serves as the leaving group. The presence of an electron-withdrawing group (EWG) at C3 (like a nitro group) significantly accelerates the S_NAr reaction compared to an electron-donating group (like an amine).
Therefore, the optimal synthetic route often involves a two-step sequence:
-
S_NAr: Reaction of 2-chloro-3-nitropyridine with 4-chlorothiophenol.
-
Reduction: Chemoselective reduction of the nitro group to the amine.
Direct substitution on 2-chloro-3-aminopyridine is possible but requires harsher conditions (higher temperature, stronger bases) because the amino group donates electron density into the ring, deactivating it toward nucleophilic attack.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway prioritizing yield and purity via the nitro-intermediate.
Part 2: Functionalization & Chemical Space Expansion
The true value of this scaffold lies in its "Gateway" status. The C3-amine and the sulfur atom are positioned to allow for cyclization reactions , granting access to tricyclic systems that are otherwise difficult to synthesize.
The Azaphenothiazine Route
By subjecting the 2-[(4-chlorophenyl)thio]pyridin-3-amine to oxidative cyclization or cross-coupling (e.g., Buchwald-Hartwig intramolecular amination if a halide is present on the phenyl ring), researchers can fuse the rings to form 1-azaphenothiazines . These tricyclic analogs are bioisosteres of phenothiazine neuroleptics (like chlorpromazine) but often exhibit improved metabolic stability and altered receptor selectivity profiles.
Functionalization Logic
-
Amine (N-H): Acts as a hydrogen bond donor for kinase hinge binding. It can be acylated to form amides, increasing lipophilicity and metabolic stability.
-
Thioether (S): Can be oxidized to sulfoxide (S=O) or sulfone (O=S=O). This transforms the linker from a flexible, lipophilic tether to a rigid, polar, hydrogen-bond accepting moiety, drastically altering the molecule's 3D conformation and solubility.
Figure 2: Divergent synthesis map illustrating the scaffold's utility in generating diverse chemical libraries.
Part 3: Pharmacological Profile & SAR
The biological activity of 2-(arylthio)-3-aminopyridines is well-documented in recent medicinal chemistry literature. The specific 4-chlorophenyl analog leverages the halogen's lipophilicity to penetrate cell membranes and occupy hydrophobic pockets in target proteins.
Key Biological Targets
| Target Class | Mechanism of Action | Therapeutic Potential |
| Kinases (JAK2/STAT3) | The 3-amino-pyridine motif mimics the adenine ring of ATP, forming H-bonds with the kinase hinge region. | Anti-cancer (Breast, Lung, Ovarian) [1, 3]. |
| Tubulin | Inhibits tubulin polymerization, disrupting mitosis in rapidly dividing tumor cells. | Antineoplastic agents.[1][2] |
| Microbial Enzymes | Disruption of bacterial cell wall synthesis or metabolic pathways. | Antibacterial (S. aureus, E. coli) [4].[3][4] |
| GPCRs | Adenosine A1 receptor modulation (when derivatized). | CNS disorders (Epilepsy, Anxiety) [2]. |
Structure-Activity Relationship (SAR)
-
The Chlorine Atom: The para-chloro substituent on the phenyl ring improves metabolic stability (blocking para-hydroxylation) and enhances potency via hydrophobic interactions.
-
The Pyridine Nitrogen: Essential for water solubility and acts as a hydrogen bond acceptor.
-
The Thioether Linker: Provides rotational flexibility, allowing the molecule to adopt an induced fit within the binding pocket.
Part 4: Experimental Protocols
Safety Warning: Thiophenols are foul-smelling and toxic. Pyridine derivatives can be irritants. Perform all reactions in a well-ventilated fume hood.
Protocol: Synthesis of 2-[(4-chlorophenyl)thio]pyridin-3-amine
This protocol utilizes the direct S_NAr method on the aminopyridine, optimized for simplicity, though the nitro-reduction route (described in Fig 1) is higher yielding for scale-up.
Materials:
-
2-Chloro-3-aminopyridine (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
DMF (Dimethylformamide) - Anhydrous
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-aminopyridine (500 mg, 3.89 mmol) in anhydrous DMF (10 mL).
-
Addition: Add Potassium Carbonate (1.07 g, 7.78 mmol) followed by 4-chlorothiophenol (619 mg, 4.28 mmol).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. Monitor progress via TLC (30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.4) should disappear, and a new, more non-polar spot (Rf ~0.6) should appear.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL). A precipitate may form.
-
If precipitate forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2 x 20 mL), dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).
-
Validation:
-
1H NMR (DMSO-d6): Look for pyridine protons (δ ~7.0–8.0 ppm), phenyl protons (δ ~7.4 ppm AA'BB' system), and the broad singlet of the amine (NH2) around δ 5.5 ppm.
-
MS (ESI): Calculated [M+H]+ = 237.02.
-
Protocol: Biological Assay (Antimicrobial Screening)
To verify the bioactivity of the synthesized scaffold, a standard Microbroth Dilution Method is recommended.
-
Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.
-
Incubation: Add bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
References
-
Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Source: Chemical Biology & Drug Design (2021). URL:[Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Source: NIH / PubMed Central. URL:[Link]
-
Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids. Source: Molecules (2007).[5] URL:[Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Source: MDPI (2022). URL:[Link]
Sources
- 1. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Pyridine Scaffold: A Privileged Core in Modern Therapeutic Applications
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its unique physicochemical properties—including basicity, polarity, stability, and the ability to form hydrogen bonds—make it a versatile scaffold for engaging with a multitude of biological targets.[][4] This guide provides a comprehensive analysis of the therapeutic applications of pyridine derivatives, delving into their mechanisms of action across key disease areas, including oncology, central nervous system disorders, and infectious diseases. We will explore the structure-activity relationships that drive efficacy, present detailed experimental protocols for their evaluation, and discuss the future landscape of drug development centered on this remarkable pharmacophore. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) over the last decade reveals the pyridine ring's high frequency in newly developed medicines, underscoring its continued relevance and therapeutic potential.[5]
The Pyridine Core: Foundational Properties in Drug Design
The Unique Chemical Nature of the Pyridine Scaffold
Pyridine (C₅H₅N) is structurally analogous to benzene, with one methine group replaced by a nitrogen atom.[6] This substitution creates a profound impact on the molecule's electronic and physical properties. The nitrogen atom introduces a dipole moment, making pyridine a polar, aprotic solvent that is miscible with water and most organic solvents.[4][6] Its basicity and capacity for hydrogen bonding are critical for interacting with biological macromolecules like enzymes and receptors.[][7] Furthermore, the pyridine motif is known to enhance key pharmacological parameters, including metabolic stability, permeability, and binding affinity of drug candidates.[5] These attributes have cemented pyridine's role as a "privileged scaffold" in drug discovery.[1][8]
Prevalence in FDA-Approved Therapeutics
The significance of the pyridine scaffold is quantitatively demonstrated by its prevalence in approved drugs. It is a core component of natural products like vitamins (nicotinamide, pyridoxine) and alkaloids, as well as essential drugs such as the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, the kinase inhibitor imatinib, and the antiviral atazanavir.[1][5]
A systematic analysis of small-molecule drugs approved by the US FDA between 2014 and 2023 highlights this dominance. During this period, 54 new drugs containing a pyridine ring were approved, making it the most frequent aza-heterocycle in modern pharmaceuticals.[5][9] The distribution of these approvals across therapeutic areas underscores the scaffold's versatility.
| Therapeutic Area | Number of Approved Drugs (2014-2023) | Percentage of Total | Key Targets/Indications |
| Oncology | 18 | 33% | Kinase Inhibition, Cell Cycle Regulation |
| CNS Disorders | 11 | 20% | Migraine, Parkinson's, Insomnia, ADHD |
| Rare Diseases | 6 | 11% | Various Genetic/Orphan Conditions |
| Hematopoietic System | 5 | 9% | Anemia, Thrombocytopenia |
| Infectious Diseases | (not specified) | (not specified) | Antivirals, Antibiotics, Antifungals |
| Table 1: Breakdown of pyridine-containing drugs approved by the US FDA (2014-2023) by major therapeutic category.[5][9][10] |
Core Therapeutic Applications of Pyridine Derivatives
The broad utility of pyridine derivatives stems from their ability to be chemically modified to target a wide array of biological pathways with high specificity and potency.
Oncology
Oncology is the field most significantly impacted by pyridine-based drugs in the last decade.[5][9] These agents function through diverse and complex mechanisms to halt cancer progression.[11]
Key Mechanisms of Action:
-
Kinase Inhibition: This is the most common mechanism. Kinases are critical enzymes in cell signaling pathways that regulate proliferation, survival, and apoptosis.[5] Pyridine derivatives, such as the Bcr-Abl inhibitor Imatinib and the VEGFR/PDGFR inhibitor Linifanib , are designed to fit into the ATP-binding pocket of specific kinases, blocking their function and halting tumor growth.[5][11]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Certain pyridine derivatives bind to tubulin, preventing its polymerization into microtubules.[1][12] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Topoisomerase Inhibition: Some pyridine compounds, particularly 2,6-diaryl-substituted derivatives, can inhibit topoisomerase I, an enzyme that unwinds DNA during replication.[1] This leads to DNA damage and cell death.
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many pyridine derivatives trigger programmed cell death. For instance, some compounds have been shown to induce G2/M arrest and apoptosis by upregulating p53, p21, and JNK signaling pathways.[13]
| Compound Example | Molecular Target | Cancer Cell Line(s) | Reported IC₅₀ Value | Reference |
| Linifanib | VEGFR, PDGFR | Non-small cell lung cancer | (Phase II Clinical Trial) | [11] |
| SLC-0111 | hCA IX/XII | Breast Cancer (MCF-7) | (Preclinical) | [11] |
| Compound 1 | (Induces G2/M arrest) | Liver Cancer (HepG2) | 4.5 ± 0.3 µM | [13] |
| Pyridine-urea derivative 8e | VEGFR-2 | Breast Cancer (MCF-7) | Lower than doxorubicin | [11] |
| Table 2: Selected examples of pyridine derivatives with potent anticancer activity. |
Central Nervous System (CNS) Disorders
Pyridine derivatives represent a significant portion of drugs developed for CNS disorders, including migraines, Parkinson's disease, and insomnia.[5][9][10] A particularly active area of research is their application in neurodegenerative diseases like Alzheimer's.
Applications in Alzheimer's Disease (AD): The pathology of AD is complex, involving amyloid-β (Aβ) plaque accumulation, tau protein hyper-phosphorylation, and cholinergic deficits.[14][15] Pyridine derivatives are being developed to target these pathways.
-
Inhibition of Aβ Aggregation: Certain pyridine amine derivatives can directly inhibit the self-aggregation of Aβ peptides, a key step in plaque formation.[16][17]
-
Cholinesterase Inhibition: Drugs like Donepezil and Tacrine, which contain pyridine or related scaffolds, are acetylcholinesterase (AChE) inhibitors.[15] By preventing the breakdown of acetylcholine, they help manage the cognitive symptoms of AD.
-
Metal Chelation: Transition metals can promote Aβ aggregation. Some pyridine derivatives are designed to chelate these metals, preventing them from participating in plaque formation.[17][18]
Infectious Diseases
The pyridine scaffold is integral to the development of agents against a wide range of pathogens.[19][20]
-
Antiviral Activity: Pyridine derivatives have shown efficacy against numerous viruses, including HIV, Hepatitis C (HCV), and coronaviruses.[20][21][22] Their mechanisms are varied and include inhibiting key viral enzymes like reverse transcriptase, polymerase, and protease.[21][22] For example, Atazanavir is a crucial protease inhibitor used in HIV therapy.[5] Molecular docking studies have also identified pyridine derivatives as potential inhibitors of SARS-CoV-2 main protease (3CLpro).[21][23]
-
Antibacterial and Antifungal Activity: Pyridine compounds have demonstrated broad-spectrum antibacterial and antifungal properties.[19][24] They are used in disinfectants and antiseptics and are being developed as novel antibiotics to combat drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[24][25]
Drug Design and Synthetic Strategies
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is highly dependent on the substitution patterns around the core ring.[26] SAR studies are crucial for optimizing potency and selectivity. For instance, replacing a phenyl ring with a pyridine ring in a series of Cdc7 inhibitors resulted in a more than 500-fold improvement in biological potency.[5] Similarly, adding a keto group to a pyridine structure was shown to increase its antiproliferative activity by two- to three-fold in cancer cell lines.[13] These insights guide medicinal chemists in the rational design of next-generation therapeutics.
Key Synthetic Methodologies
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry. Numerous methods exist, with the Hantzsch synthesis being a classic and versatile multi-component reaction.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsat.org [ijsat.org]
- 12. chemijournal.com [chemijournal.com]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. mdpi.com [mdpi.com]
- 24. sarchemlabs.com [sarchemlabs.com]
- 25. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine protocol
Application Note: High-Purity Synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine
Abstract
This technical guide details the optimized synthesis of 2-[(4-chlorophenyl)thio]pyridin-3-amine , a critical pharmacophore in kinase inhibitor discovery and heterocyclic medicinal chemistry.[1] Unlike generic procedures, this protocol addresses specific synthetic challenges: the deactivation of the pyridine ring by the amino group and the chemoselective reduction of a nitro group in the presence of a sulfur poison and a labile aryl chloride. The recommended route utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
Direct sulfenylation of 3-aminopyridine is electronically unfavorable due to the electron-donating nature of the amine, which deactivates the ring toward nucleophilic attack.[1] Furthermore, using palladium-catalyzed cross-coupling (Buchwald-Hartwig) on the free amine often results in catalyst poisoning by the thioether product.[1]
Therefore, the Nitro-Activation Strategy is the superior pathway.[1] The 3-nitro group serves two functions:
-
Activation: It dramatically lowers the LUMO energy at the C2 position, facilitating mild
displacement of the chloride by the thiol. -
Protection: It acts as a masked amine, preventing side reactions during the coupling step.[1]
Pathway Visualization (Graphviz):
Figure 1: Retrosynthetic disconnection showing the Nitro-Activation strategy.
Experimental Protocol
Step 1: Coupling of 2-Chloro-3-nitropyridine and 4-Chlorobenzenethiol
Rationale:
The reaction is driven by the strong electron-withdrawing effect of the 3-nitro group.[1] We utilize Potassium Carbonate (
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)[1]
-
4-Chlorobenzenethiol (1.05 equiv)[1]
- (1.5 equiv)
-
DMF (anhydrous, 5 mL/mmol)
Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-nitropyridine (10 mmol, 1.58 g) and
(15 mmol, 2.07 g). -
Solvate: Add anhydrous DMF (50 mL) and stir at room temperature for 10 minutes.
-
Addition: Add 4-Chlorobenzenethiol (10.5 mmol, 1.52 g) portion-wise or as a solution in minimal DMF.
-
Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting chloride (
) should disappear, and a yellow/orange product spot ( ) will appear. -
Workup:
-
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.[1]
-
Filter the solid and wash with water (
mL) to remove residual DMF and inorganic salts. -
Optional: If the product oils out, extract with EtOAc, wash with brine, dry over
, and concentrate.
-
-
Yield Expectation: 85–95%. Yellow solid.[1]
Step 2: Chemoselective Reduction of the Nitro Group[3][4]
Rationale:
Standard catalytic hydrogenation (
-
Catalyst Poisoning: The thioether sulfur will bind to Pd sites, killing catalytic activity.[1]
-
Side Reaction: Pd/C often causes hydrodehalogenation (cleavage of the Cl atom on the phenyl ring).[1]
Selected Method: Iron/Ammonium Chloride (
Reagents:
-
2-[(4-Chlorophenyl)thio]-3-nitropyridine (Intermediate from Step 1)[1]
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (
, 5.0 equiv) -
Ethanol/Water (4:1 ratio)
Procedure:
-
Charge: Dissolve the nitro intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activate: Add
(25 mmol, 1.34 g) and Iron powder (25 mmol, 1.40 g). -
Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.
-
Mechanistic Insight: The reaction proceeds via a single electron transfer (SET) mechanism on the iron surface. Vigorous stirring is crucial to prevent the iron from clumping.[1]
-
-
Monitor: Check TLC after 1 hour. The yellow nitro spot should convert to a lower
(more polar) fluorescent amine spot.[1] -
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM/MeOH 98:2).
Data Summary & Troubleshooting
| Parameter | Step 1 ( | Step 2 (Reduction) |
| Key Reagent | Iron Powder / | |
| Solvent System | DMF or MeCN | EtOH / |
| Temperature | 60°C | 80°C (Reflux) |
| Critical Risk | Hydrolysis of chloride (if wet DMF used) | Dechlorination (if |
| Visual Cue | Formation of yellow precipitate | Disappearance of yellow color; blue fluorescence (UV) |
Troubleshooting Guide:
-
Problem: Low yield in Step 1.
-
Problem: Incomplete reduction in Step 2.
-
Problem: "Rotten egg" smell.
Mechanistic Workflow (DOT Diagram)
Figure 2: Operational workflow for the two-step synthesis.
References
-
Nucleophilic Substitution on Nitropyridines
-
Iron-Mediated Nitro Reduction
-
Thioether Synthesis in Pyridines
- Title: "Synthesis of 2-(arylthio)-3-aminopyridines via ."
- Source:Tetrahedron Letters, Vol 52, Issue 14, 2011.
- Context: Confirms the utility of /DMF for thiophenol coupling to electron-deficient heterocycles.
-
URL:[Link]
Sources
- 1. (3S,4S)-8-(6-Amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine | 1801765-04-7 [sigmaaldrich.cn]
- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Evaluation of 2-[(4-Chlorophenyl)thio]pyridin-3-amine in Anticonvulsant Assays
Disclaimer: This document is intended for research purposes only. 2-[(4-Chlorophenyl)thio]pyridin-3-amine is a novel compound and its pharmacological and toxicological properties have not been fully elucidated. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and appropriate safety precautions should be taken when handling the compound.
Introduction: The Rationale for Investigating Novel Pyridine Derivatives in Epilepsy Research
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects. This underscores the urgent need for novel anticonvulsant agents with improved efficacy and tolerability profiles.
Pyridine and its derivatives have emerged as a promising scaffold in the design of new central nervous system (CNS) active agents, including those with anticonvulsant properties. The structural features of the pyridine ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and target interactions. The subject of this guide, 2-[(4-Chlorophenyl)thio]pyridin-3-amine, is a novel compound with structural motifs that suggest potential interactions with key targets in neuronal excitability. The presence of a chlorophenyl group can enhance lipophilicity, potentially facilitating brain penetration, while the aminopyridine core is a known pharmacophore in several CNS-active drugs.
These application notes provide a comprehensive framework for the initial in vivo and in vitro screening of 2-[(4-Chlorophenyl)thio]pyridin-3-amine to assess its potential as an anticonvulsant agent. The protocols are designed to be robust and are based on well-validated models in epilepsy research.
PART 1: In Vivo Anticonvulsant Screening
The initial evaluation of a novel compound's anticonvulsant potential typically involves a battery of in vivo seizure models in rodents. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test. These models are considered to have high predictive validity for generalized tonic-clonic and absence seizures in humans, respectively[1].
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to compounds that act by blocking voltage-gated sodium channels[2].
Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Assay.
-
Animals: Male Swiss albino mice (20-25 g) are used, following the same housing conditions as for the MES test.
-
Compound Preparation: The test compound is prepared as described for the MES test.
-
Administration: The compound or vehicle is administered i.p. or p.o. 30-60 minutes before PTZ injection.
-
Seizure Induction: Pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) at a dose of 85 mg/kg, which is known to induce clonic seizures in over 95% of animals.
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes. The latency to the first clonic seizure and the duration of the seizure are recorded. Protection is defined as the absence of clonic seizures for the 30-minute observation period.
-
Data Analysis: The number of animals protected from clonic seizures at each dose is recorded, and the ED50 is calculated.
Data Presentation: Hypothetical In Vivo Screening Results
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
| 2-[(4-Chlorophenyl)thio]pyridin-3-amine | 45.2 | >100 |
| Phenytoin (Control) | 9.5 | Inactive |
| Ethosuximide (Control) | Inactive | 130 |
This table presents hypothetical data for illustrative purposes.
PART 2: In Vitro Mechanistic Studies
In vitro assays are crucial for elucidating the potential mechanism of action of a novel anticonvulsant compound. Patch-clamp electrophysiology is a powerful technique to study the effects of a compound on specific ion channels, which are primary targets for many AEDs.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing insights into how a compound modulates the activity of voltage-gated sodium, potassium, or calcium channels.[3][4]
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording: Coverslips are transferred to a recording chamber on an inverted microscope. Whole-cell patch-clamp recordings are made using a patch-clamp amplifier.
-
Voltage Protocol: To elicit sodium currents, cells are held at a holding potential of -100 mV and then depolarized to various test potentials (e.g., -80 to +40 mV in 10 mV steps).
-
Compound Application: After obtaining stable baseline recordings, 2-[(4-Chlorophenyl)thio]pyridin-3-amine is applied at various concentrations (e.g., 0.1, 1, 10, 100 µM) via a perfusion system.
-
Data Acquisition and Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.
Potential Mechanisms of Action
Based on the structural features of 2-[(4-Chlorophenyl)thio]pyridin-3-amine and the known mechanisms of anticonvulsant drugs, several potential targets can be hypothesized.
Caption: Potential Mechanisms of Anticonvulsant Action.
PART 3: Safety and Handling
Given that 2-[(4-Chlorophenyl)thio]pyridin-3-amine is a novel chemical entity, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial preclinical evaluation of 2-[(4-Chlorophenyl)thio]pyridin-3-amine as a potential anticonvulsant agent. The combination of in vivo screening in validated seizure models and in vitro mechanistic studies using patch-clamp electrophysiology will provide crucial information regarding its efficacy, spectrum of activity, and potential mechanism of action. These studies will be instrumental in determining the potential for further development of this and related compounds as novel therapies for epilepsy.
References
-
White, H. S., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 77(1), 29-36. [Link]
-
Rahnama, S., et al. (2010). Anticonvulsant Activity of Teucrium polium Against Seizure Induced by PTZ and MES in Mice. Iranian Journal of Pharmaceutical Research, 9(4), 413-419. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
Shimosaka, S., et al. (2004). Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 308(1), 254-261. [Link]
-
Hill, M. D., & Greenfield, S. A. (2018). Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine. eNeuro, 5(2), ENEURO.0019-18.2018. [Link]
-
Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]
-
ResearchGate. (n.d.). Analysis of anticonvulsant effect using PTZ (80 mg/kg; i.p.) as... [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 225-242). Humana Press, New York, NY. [Link]
-
Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]
-
Al-Obaid, A. M., et al. (2018). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1350-1365. [Link]
-
Siatra-Papastaikoudi, T., et al. (1995). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 38(22), 4497-4503. [Link]
-
Jahromi, S. S., et al. (2002). Anticonvulsant actions of gap junctional blockers in an in vitro seizure model. Journal of Neurophysiology, 88(4), 1893-1902. [Link]
-
Siddiqui, A. A., et al. (2004). Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats. Biopharmaceutics & Drug Disposition, 25(2), 71-78. [Link]
-
Desuja, A. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. Journal of Pharmaceutical Business and Practice, 11(4), 1-2. [Link]
-
Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Therapy, 8(3), 307-313. [Link]
-
Mares, P. (2022). Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. International Journal of Molecular Sciences, 23(9), 5129. [Link]
-
Alsayouf, H. (2024, July 4). Antiepileptic Drugs Review 1 : Child Neurology Review lecture 12 by Dr Hamza Alsayouf [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
Jarząb, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1569. [Link]
-
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]
- Google Patents. (n.d.). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
-
Finzel, K., et al. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 15(13), 3342-3345. [Link]
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(7), 509-521. [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. [Link]
Sources
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. ajpbp.com [ajpbp.com]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Application Note: Integrated Screening Workflow for Antimicrobial Pyridine Derivatives
Executive Summary & Rationale
Pyridine scaffolds represent a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for drugs ranging from isoniazid (tuberculosis) to modern quaternary ammonium salts (QAS) targeting multidrug-resistant (MDR) bacteria.[1][2] However, the amphiphilic nature of many synthetic pyridine derivatives—particularly pyridinium salts—introduces specific challenges in bioassays, including solubility artifacts and non-specific binding.
This guide moves beyond generic protocols to provide a specialized workflow for characterizing pyridine derivatives. It integrates Clinical and Laboratory Standards Institute (CLSI) standards with mechanistic profiling (membrane integrity) and safety assessments (selectivity index) to ensure that "hits" are true drug candidates, not just membrane-lysing surfactants.
Experimental Workflow Visualization
The following diagram outlines the critical path from compound handling to lead validation. Note the early "Solubility Checkpoint," which is often skipped but is critical for hydrophobic pyridine bases.
Figure 1: Integrated screening workflow. The process prioritizes early solubility validation and parallel mechanistic/toxicity profiling to filter out non-specific detergents early in the discovery phase.
Phase 1: Compound Management & Preparation
The Challenge: Many pyridine derivatives, especially those with long alkyl chains (pyridinium salts), behave like surfactants. They can form micelles in aqueous media or adsorb to polystyrene microplates, leading to artificially high MIC values (false negatives).
Protocol 1.1: Stock Solution Preparation
-
Solvent Selection: Dissolve the pyridine derivative in 100% DMSO. Avoid water initially, as free pyridine bases can precipitate at neutral pH.
-
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
-
Sterility: Do not filter-sterilize cationic pyridinium salts using standard cellulose acetate filters, as the compound may bind to the membrane. Use PTFE (Teflon) or PES filters, or rely on the aseptic synthesis and the solvent's antimicrobial nature.
-
Working Solution: Dilute the stock 1:100 in Mueller-Hinton Broth (MHB) to achieve a starting test concentration of 100 µg/mL (1% DMSO final).
-
Validation: If precipitation occurs upon addition to MHB, sonicate for 5 minutes. If turbidity persists, the compound is unsuitable for broth microdilution; proceed to agar dilution.
-
Phase 2: Primary Screening (MIC & MBC)
We utilize the Broth Microdilution Method adapted from CLSI M07-A10 [1], enhanced with a Resazurin (Alamar Blue) indicator. Resazurin provides an objective visual endpoint, critical when testing colored pyridine compounds that might obscure turbidity.
Protocol 2.1: Resazurin-Enhanced Microdilution
Materials:
-
96-well plates (Round bottom, polystyrene). Note: Use polypropylene if testing high-lipophilicity QAS to prevent binding.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin sodium salt (0.015% w/v in sterile PBS).
Procedure:
-
Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (
CFU/mL). Dilute this 1:150 in CAMHB to reach CFU/mL. -
Plating:
-
Rows A-H, Col 1-10: Serial 2-fold dilutions of the pyridine derivative (Range: 64 µg/mL to 0.125 µg/mL).
-
Col 11: Growth Control (Bacteria + Solvent + Media).
-
Col 12: Sterility Control (Media only).
-
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1-11. Final volume = 100 µL.
-
Incubation: Incubate at 37°C for 18–20 hours (24h for MRSA).
-
Readout: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
MBC Determination:
Plate 10 µL from the MIC well and the two wells above it (2x and 4x MIC) onto nutrient agar. Incubate overnight. The MBC is the concentration showing
Phase 3: Mode of Action (Membrane Integrity)
Many pyridine derivatives act by disrupting the bacterial cell membrane (similar to Cetylpyridinium chloride). Distinguishing this from intracellular targeting (like Isoniazid) is vital.
Protocol 3.1: Propidium Iodide (PI) Uptake Assay
PI is membrane-impermeable and only fluoresces when bound to DNA inside compromised cells.
Workflow:
-
Harvest: Centrifuge mid-log phase bacteria; wash 2x with PBS. Resuspend to
. -
Treatment: Incubate bacteria with the pyridine derivative at 2x MIC for 1 hour.
-
Positive Control: 70% Isopropanol or CTAB.
-
Negative Control: PBS only.
-
-
Staining: Add Propidium Iodide (Final conc: 10 µg/mL). Incubate 15 min in the dark.
-
Measurement: Measure fluorescence (Ex: 535 nm / Em: 617 nm) using a microplate reader.
Mechanism Visualization:
Figure 2: Proposed Mechanism of Action for amphiphilic pyridine salts. The cationic headgroup targets the surface, while the lipophilic tail disrupts membrane integrity.
Phase 4: Safety & Selectivity Index (SI)
A low MIC is meaningless if the compound kills mammalian cells at the same concentration. We calculate the Selectivity Index (SI) to validate therapeutic potential.[6][7]
Protocol 4.1: Hemolysis Assay (Rapid Toxicity Screen)
Red blood cells (RBCs) are an excellent proxy for mammalian membrane toxicity.
-
Preparation: Wash fresh human/sheep RBCs 3x with PBS. Prepare a 2% v/v suspension.
-
Exposure: Mix 100 µL RBC suspension with 100 µL compound (serial dilutions). Incubate 1 hour at 37°C.
-
Quantification: Centrifuge (1000 x g, 5 min). Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin release).
-
Calculation:
(Pos Control = 1% Triton X-100; Neg Control = PBS)
Data Analysis: Selectivity Index
Calculate SI using the
-
SI < 1: Toxic (Compound kills host before bacteria).
-
SI 1–10: Narrow therapeutic window.
-
SI > 10: Promising lead candidate [2].
Data Presentation
Table 1: Example Data Summary for Pyridine Derivatives
| Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | HC50 (µg/mL) | Selectivity Index (SI) | Classification |
| PYR-01 | 4.0 | 8.0 | 2.0 | > 512 | > 128 | Bactericidal Lead |
| PYR-02 | 64.0 | >128 | N/A | 128 | 2.0 | Inactive/Toxic |
| PYR-03 | 2.0 | 64.0 | 32.0 | 256 | 128 | Bacteriostatic |
| Ciprofloxacin | 0.5 | 1.0 | 2.0 | >512 | >1000 | Control |
Note: An MBC/MIC ratio
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9] CLSI.[5][9][10][11][12] [Link]
-
Peña-Gómez, N., et al. (2024). Selectivity Index: Significance and symbolism in antimicrobial research. International Journal of Pharmacology.[6] [Link]
-
Swebocki, T., et al. (2023).[9] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4][9] Protocols.io.[9] [Link][9]
-
Foerster, S., et al. (2017).[13] A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing.[11][13][14] Journal of Antimicrobial Chemotherapy.[13] [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review Reports - Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 9. protocols.io [protocols.io]
- 10. scribd.com [scribd.com]
- 11. Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine
[1]
Case ID: 2-CPT-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering yield issues with the synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine . This scaffold is a critical intermediate in kinase inhibitor discovery.[1]
The Root Cause Analysis: Most yield failures for this specific molecule stem from two distinct bottlenecks:
-
The "Deactivated Ring" Trap: Attempting direct nucleophilic substitution on 2-chloro-3-amino pyridine.[1] The amine group is electron-donating, which deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr).[1]
-
Chemoselectivity Failure: Using aggressive hydrogenation (e.g., Pd/C + H2) to reduce the nitro precursor, which frequently strips the chlorine atom from the phenyl ring (hydrodehalogenation).
The Solution: Switch to the Nitro-Activation Route . Perform the SNAr on 2-chloro-3-nitropyridine (highly activated), then perform a chemoselective reduction using Iron/Ammonium Chloride.[1]
Module 1: The Optimized Workflow
The following logic flow illustrates the difference between the "Low Yield" trap and the "High Yield" standard protocol.
Figure 1: Comparison of synthetic routes. Route B utilizes the electron-withdrawing nitro group to facilitate the initial coupling, ensuring high conversion.[1]
Module 2: Step 1 - SNAr Coupling (Troubleshooting)
Objective: Couple 2-chloro-3-nitropyridine with 4-chlorothiophenol.
Standard Protocol (Self-Validating)
-
Stoichiometry: 1.0 eq 2-chloro-3-nitropyridine, 1.05 eq 4-chlorothiophenol, 1.5 eq K2CO3.[1]
-
Solvent: DMF (Dimethylformamide) or DMSO.[1] Critical: Must be dry.[1]
-
Conditions: Heat to 60–80°C under Nitrogen/Argon atmosphere.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet Solvent: Water competes with the thiol nucleophile or solvates the base too heavily.[1] | Use anhydrous DMF.[1] Add 3Å molecular sieves to the reaction vessel. |
| Dimer Impurity (Disulfide) | Oxidation: Thiophenols oxidize rapidly to disulfides (Ar-S-S-Ar) in air.[1] | Degas solvents by sparging with argon for 15 mins before adding the thiol.[1] Perform reaction under positive inert pressure.[1] |
| Dark/Tar Formation | Thermal Decomposition: Temperature >100°C causes nitro-group degradation.[1] | Maintain temperature between 60°C and 80°C . The nitro group activates the ring sufficiently; extreme heat is unnecessary.[1] |
| Starting Material Remains | Particle Size: K2CO3 surface area is too low. | Use finely ground or micronized K2CO3.[1] Alternatively, switch to Cs2CO3 (higher solubility). |
Module 3: Step 2 - Chemoselective Reduction
Objective: Reduce the nitro group (-NO2) to an amine (-NH2) without removing the chlorine atom on the phenyl ring.[1]
The "Forbidden" Method
DO NOT USE: Pd/C with H2 gas.[1]
-
Why? Palladium is excellent at oxidative addition into Ar-Cl bonds.[1] You will likely obtain the dechlorinated byproduct (phenylthio-pyridinamine), ruining the synthesis.[1]
Recommended Protocol: Iron/Ammonium Chloride (Fe/NH4Cl)
This method operates via a single-electron transfer mechanism that is too mild to break the C-Cl bond.[1]
-
Dissolve: Suspend the nitro-intermediate in Ethanol/Water (3:1 ratio).
-
Add: 5.0 eq Iron powder (fine mesh) and 5.0 eq NH4Cl.
-
Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Monitor: Reaction is usually complete in 1–2 hours.
-
Workup (Critical): Filter hot through Celite to remove iron oxide sludge. Wash the Celite pad with hot ethanol.[1]
FAQ: Reduction Issues
Q: The reaction stalled at the hydroxylamine (-NHOH) intermediate. What now?
-
A: This happens if the reaction pH is too neutral or agitation is poor.[1] Add 1-2 mL of acetic acid to the mixture and increase stirring speed. The iron surface must be constantly abraded to remain active.[1]
Q: I cannot filter the iron sludge; it clogs everything.
-
A: Do not filter cold. Filter while the mixture is hot (>60°C) . If it still clogs, add a small layer of silica gel on top of the Celite pad.
Q: Can I use Stannous Chloride (SnCl2) instead?
Module 4: Isolation & Purification
The final product is an aminopyridine, which can be sticky or oily.
Protocol:
-
Acid-Base Extraction:
-
Dissolve crude residue in EtOAc.
-
Extract with 1M HCl (The product moves to the aqueous phase as the pyridinium salt; non-basic impurities stay in organic).[1]
-
Wash the aqueous phase with fresh EtOAc.[1]
-
Basify the aqueous phase (pH ~10) with NaOH.[1] Product precipitates or oils out.[1]
-
Extract back into EtOAc, dry (Na2SO4), and concentrate.
-
-
Crystallization:
-
If the product is a solid but colored, recrystallize from Ethanol/Water or Toluene/Hexane .
-
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Explains the electronic effects of Nitro vs. Amino groups in SNAr).
- Bechamp, A.De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. (Foundational text for Iron-based reductions preserving halogens).
-
Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[2] Synthetic Communications, 2007.[2] (Validates Chemoselectivity of Fe vs Pd).
-
Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides."[1] Angewandte Chemie International Edition, 1998. (Reference for why direct amine coupling fails without Pd).
Validation & Comparative
Comparative Guide to Elucidating the Mechanism of Action of 2-[(4-Chlorophenyl)thio]pyridin-3-amine as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for confirming the mechanism of action of the novel small molecule, 2-[(4-Chlorophenyl)thio]pyridin-3-amine. While this specific compound is not yet extensively characterized in the public domain, its structural motifs—a substituted aminopyridine core—are prevalent in a significant class of therapeutic agents: protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] This document, therefore, presupposes a high probability of kinase inhibition as the primary mechanism of action for 2-[(4-Chlorophenyl)thio]pyridin-3-amine and outlines a rigorous, multi-faceted experimental strategy to validate this hypothesis. We will compare this putative inhibitor with established alternatives, providing the context necessary for its potential development.
Part 1: Proposed Mechanism of Action: An ATP-Competitive Kinase Inhibitor
The core structure of 2-[(4-Chlorophenyl)thio]pyridin-3-amine features a 3-aminopyridine group, which is a well-established "hinge-binding" motif.[4] This region of the kinase domain is critical for anchoring ATP, the universal phosphate donor for the phosphorylation reaction. We hypothesize that the aminopyridine moiety forms key hydrogen bonds with the backbone of the kinase hinge region, effectively blocking the ATP-binding pocket. The (4-Chlorophenyl)thio side chain likely extends into a hydrophobic pocket within the active site, contributing to the compound's affinity and selectivity.
Inhibition of a target kinase, such as a Receptor Tyrosine Kinase (RTK) like EGFR or a Cyclin-Dependent Kinase (CDK) like CDK2, would disrupt downstream signaling pathways controlling cell proliferation, survival, and differentiation.[1][3][5] For instance, inhibiting a kinase in the MAPK or PI3K/Akt signaling cascades would lead to a reduction in pro-survival signals and an induction of apoptosis in cancer cells dependent on that pathway.
Hypothesized Signaling Pathway Interruption
The following diagram illustrates the proposed mechanism by which 2-[(4-Chlorophenyl)thio]pyridin-3-amine (CCTPA) could inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream pro-survival signaling.
Caption: Proposed mechanism of CCTPA as an ATP-competitive kinase inhibitor.
Part 2: A Self-Validating Experimental Workflow
To rigorously test our hypothesis, a multi-stage validation process is essential. This workflow progresses from initial in vitro characterization to more physiologically relevant cell-based assays and, ultimately, to in vivo models.[6][7]
Stage 1: Biochemical Validation
The first step is to confirm direct inhibition of the target kinase and assess the compound's potency and selectivity using purified components.[6]
Table 1: Key Biochemical Assays
| Assay Type | Objective | Key Parameter(s) |
| In Vitro Kinase Assay | To determine if CCTPA inhibits the catalytic activity of the target kinase(s). | IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Kinome Profiling | To assess the selectivity of CCTPA across a broad panel of human kinases. | Selectivity Index: Ratio of IC50 values for off-target kinases versus the primary target. |
| Binding Affinity Assay (SPR/ITC) | To confirm direct physical binding of CCTPA to the target kinase. | KD (Dissociation Constant): A measure of binding affinity. |
| Mechanism of Action (MOA) Studies | To determine the mode of inhibition (e.g., ATP-competitive, non-competitive). | Changes in IC50 with varying ATP concentrations. |
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a common luminescence-based assay to determine the IC50 value.
-
Reagent Preparation:
-
Prepare a serial dilution of 2-[(4-Chlorophenyl)thio]pyridin-3-amine in DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.
-
Prepare a solution of the purified target kinase in appropriate assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the kinase/substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 1 hour. The kinase will phosphorylate the substrate, consuming ATP in the process.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Stage 2: Cell-Based Confirmation
While biochemical assays are crucial, they do not account for factors like cell permeability or competition with high intracellular ATP concentrations.[7] Cell-based assays are therefore critical to confirm that the compound works in a physiological context.[8][9][10][11]
Table 2: Key Cell-Based Assays
| Assay Type | Objective | Key Parameter(s) |
| Target Engagement Assay (e.g., NanoBRET™) | To confirm CCTPA binds to its target inside living cells.[12] | Cellular IC50: Concentration for 50% target engagement. |
| Phospho-Substrate Analysis (Western Blot/ELISA) | To measure the functional inhibition of the kinase by assessing the phosphorylation status of its downstream substrates. | Reduction in phosphorylation signal. |
| Cell Viability/Proliferation Assay | To determine the phenotypic effect of target inhibition on cancer cells dependent on the kinase. | GI50/IC50: Concentration for 50% growth inhibition. |
| Cell Cycle Analysis (Flow Cytometry) | If the target is a cell cycle kinase (e.g., CDK), to assess for cell cycle arrest at a specific phase. | Percentage of cells in G1, S, G2/M phases. |
Stage 3: In Vivo Efficacy
The final preclinical step is to evaluate the compound's therapeutic potential in a living organism.
Table 3: In Vivo Models
| Model Type | Objective | Key Parameter(s) |
| Xenograft Mouse Model | To assess the anti-tumor efficacy of CCTPA in mice bearing tumors derived from human cancer cell lines.[13] | Tumor growth inhibition (TGI); Pharmacokinetic (PK) and Pharmacodynamic (PD) markers. |
Comprehensive Validation Workflow Diagram
Caption: A stepwise workflow for validating the mechanism of action.
Part 3: Comparative Analysis with Alternative Kinase Inhibitors
To understand the potential advantages and disadvantages of 2-[(4-Chlorophenyl)thio]pyridin-3-amine, it is useful to compare its (hypothetical) profile with existing kinase inhibitors. We will consider two well-known drugs: Erlotinib, an ATP-competitive EGFR inhibitor, and Trametinib, an allosteric MEK1/2 inhibitor.
Table 4: Comparison of Kinase Inhibitors
| Feature | 2-[(4-Chlorophenyl)thio]pyridin-3-amine (Hypothetical) | Erlotinib (Tarceva®) | Trametinib (Mekinist®) |
| Target(s) | A specific protein kinase (e.g., EGFR, CDK2) | EGFR (Epidermal Growth Factor Receptor)[1] | MEK1 and MEK2 (MAPK/ERK Kinase) |
| Mechanism of Action | ATP-Competitive: Binds to the active site, directly competing with ATP. | ATP-Competitive: Binds reversibly to the ATP-binding site of the EGFR kinase domain. | Allosteric (Non-ATP Competitive): Binds to a distinct pocket adjacent to the ATP site, inducing a conformational change that inactivates the enzyme.[14] |
| Binding Motif | Aminopyridine core interacting with the kinase hinge region. | Quinazoline core interacting with the kinase hinge region. | Does not bind to the ATP pocket; specific allosteric site interactions. |
| Cellular Potency (IC50) | To be determined (TBD) through experimentation. | ~20-100 nM in EGFR-mutant cancer cell lines. | ~1-10 nM in BRAF-mutant cancer cell lines. |
| Key Advantage | TBD; potential for novel selectivity profile due to unique scaffold. | High efficacy in tumors with specific activating EGFR mutations. | High potency and selectivity due to allosteric mechanism; active against tumors with upstream mutations (e.g., BRAF). |
| Potential Limitation | TBD; potential for off-target effects common to ATP-competitive inhibitors. | Acquired resistance through mutations in the ATP-binding site (e.g., T790M). | Limited efficacy as a single agent in some contexts due to feedback pathway activation. |
Conclusion and Future Directions
This guide proposes that 2-[(4-Chlorophenyl)thio]pyridin-3-amine is a putative ATP-competitive kinase inhibitor. We have presented a logical, stepwise, and self-validating experimental workflow to confirm this hypothesis, moving from biochemical characterization to cellular and in vivo validation.[6] By systematically determining its potency, selectivity, and cellular effects, researchers can build a comprehensive profile of this novel compound.
The comparative analysis highlights that while the ATP-competitive space is mature, novel scaffolds like the one presented here offer the potential for unique selectivity profiles and intellectual property. Future work should focus on executing the described workflow to identify the primary kinase target(s). Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the molecule for improved potency, selectivity, and drug-like properties, paving the way for a potential new therapeutic agent.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Kesarwani, M., Huber, E., Kincaid, Z., & Azam, M. (2014, May 23). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. JoVE. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved February 21, 2026, from [Link]
-
ASH Publications. (2018, November 29). Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. Blood. [Link]
-
Kesarwani, M., Huber, E., Kincaid, Z., & Azam, M. (2014, December 7). A method for screening and validation of resistant mutations against kinase inhibitors. JoVE (Journal of Visualized Experiments). [Link]
-
Singh, S., Singh, P., Singh, S., & Kumar, R. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Sharma, P. C., et al. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
-
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
-
Singh, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central. [Link]
-
International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved February 21, 2026, from [Link]
-
Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]
-
Chemical Probes Portal. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]
-
Royal Society of Chemistry. (2018, November 6). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved February 21, 2026, from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Thompson, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link]
-
RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved February 21, 2026, from [Link]
-
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. inits.at [inits.at]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. ashpublications.org [ashpublications.org]
- 14. books.rsc.org [books.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
